5-Bromochroman-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-3,6H,4-5,11H2 |
InChI Key |
CITAWZRLKKMLNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C(=CC=C2)Br)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromochroman 3 Amine and Its Analogues
Retrosynthetic Strategies for the 5-Bromochroman-3-amine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For this compound, the primary disconnections involve the C-N bond of the amine and the C-Br bond on the aromatic ring, leading to several plausible synthetic pathways.
A common retrosynthetic approach for 3-aminochromans involves the disconnection of the C3-N bond, suggesting a precursor such as a 5-bromochroman-3-one. This ketone can then be transformed into the amine via methods like reductive amination. Further disconnection of the 5-bromochroman-3-one could involve breaking the C2-O1 bond and a C-C bond of the pyran ring, potentially leading back to a substituted phenol and an appropriate three-carbon synthon.
Another key disconnection targets the C-Br bond. This suggests that the bromine atom could be introduced onto a pre-existing chroman-3-amine (B1202177) or a chromanone intermediate. The choice of when to introduce the bromine atom is a critical strategic decision, as it can be influenced by the directing effects of the substituents already present on the chroman ring system.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |
| This compound | 5-Bromochroman-3-one | Chroman-3-one | Substituted Phenol + C3 Synthon |
| 5-Bromochroman | Chroman |
This table illustrates that the synthesis can diverge, with the bromination step occurring either at an early stage on a simple precursor or later in the synthetic sequence on a more functionalized intermediate. The optimal strategy is often determined by the desired regioselectivity and the compatibility of the reaction conditions with the functional groups present in the molecule.
Targeted Bromination Techniques for Chroman Precursors
The introduction of a bromine atom at the C5 position of the chroman scaffold is a pivotal step in the synthesis of the target molecule. Achieving high regioselectivity is crucial to avoid the formation of unwanted isomers.
Regioselective Bromination at the C5-Position
Direct bromination of the chroman ring system requires careful consideration of the directing effects of the existing substituents. The ether oxygen in the chroman ring is an ortho, para-director. Therefore, electrophilic aromatic substitution on an unsubstituted chroman would likely lead to a mixture of products, with substitution occurring at the C6 and C8 positions. To achieve selective bromination at the C5 position, the presence of a directing group at a neighboring position is often necessary. While specific examples for the direct C5 bromination of a simple chroman are not prevalent in the reviewed literature, general principles of electrophilic aromatic substitution suggest that a strongly activating and ortho-directing group at C4 or a deactivating but meta-directing group at C6 or C8 could facilitate the desired regioselectivity.
Bromination of Chromanones and Related Intermediates
A more common and often more controlled approach involves the bromination of a chromanone intermediate, typically a chroman-4-one. The carbonyl group at the C4 position deactivates the aromatic ring towards electrophilic substitution but can influence the regioselectivity. For instance, the bromination of substituted 2'-hydroxyacetophenones followed by cyclization can be a viable route to 5-bromo-substituted chroman-4-ones. nih.gov
Furthermore, direct bromination of chroman-4-one itself can be achieved. One documented method for the synthesis of 3-bromo-chroman-4-one involves the reaction of chroman-4-one with copper(II) bromide. nih.govresearchgate.net This positions the bromine at C3, which is not the target C5 position for the final product, but illustrates a method for halogenating the chroman-4-one core. To achieve C5 bromination, one would typically start with an appropriately substituted phenol or acetophenone prior to the construction of the chroman-4-one ring. For example, the synthesis of methyl 2-(7-bromo-4-oxochroman-3-yl)acetate and methyl 2-(6-bromo-4-oxochroman-3-yl)acetate has been reported, indicating that bromination of the aromatic ring of chroman-4-one derivatives is a feasible strategy. mdpi.com
Stereocontrolled Introduction of the C3-Amine Functionality
The stereochemistry of the C3-amine is often critical for the biological activity of 3-aminochroman derivatives. Therefore, methods that allow for the stereocontrolled introduction of this functional group are of paramount importance.
Strategies for Stereospecific Amine Formation at C3
Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. One potential strategy for the stereospecific synthesis of 3-aminochromans involves the use of a chiral starting material from the chiral pool, such as D- or L-serine. This approach has been successfully employed to synthesize enantiomerically pure 3-aminochroman derivatives, where the key step is a radical cyclization to form the benzopyran ring. acs.org
Another stereospecific method involves the amination of alkylboronic esters. This process allows for the direct conversion of a boronic ester to an amine with retention of stereochemistry. nih.govorganic-chemistry.orgthieme.de While not explicitly demonstrated on a chroman system in the reviewed literature, this methodology offers a promising route for the stereospecific synthesis of 3-aminochromans from the corresponding 3-boronylchroman precursors.
Diastereoselective and Enantioselective Approaches to this compound
Diastereoselective and enantioselective methods are crucial for the synthesis of single enantiomers of chiral compounds from prochiral precursors.
Diastereoselective Approaches:
Diastereoselective strategies often involve the use of a chiral auxiliary, a chiral group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.govresearchgate.netnih.gov For the synthesis of 3-aminochromans, a chiral auxiliary could be attached to the nitrogen of an imine derived from a 5-bromochroman-3-one. Subsequent reduction of the imine would lead to a diastereomeric mixture of amines, with the ratio of diastereomers being influenced by the steric and electronic properties of the chiral auxiliary. The auxiliary can then be removed to yield the enantiomerically enriched 3-aminochroman. Diastereoselective reduction of imines is a well-established method for the synthesis of chiral amines. researchgate.netnih.govnih.govrsc.org
Enantioselective Approaches:
Enantioselective catalysis offers a more atom-economical approach to chiral molecules. The asymmetric hydrogenation of enamides derived from chroman-3-ones has been shown to be a highly effective method for the synthesis of optically active 3-aminochroman derivatives. acs.org This reaction, promoted by cationic Ru-Synphos catalysts, provides high chemical yields and enantiomeric excesses.
Another powerful enantioselective method is enzymatic reductive amination. Imine reductases (IREDs) have been successfully employed for the enantioselective reductive coupling of 3-chromanones with various primary amines, affording high yields and excellent enantioselectivity. nih.govresearchgate.net This biocatalytic approach provides access to both enantiomers of the 3-aminochroman products.
The field of asymmetric catalysis is continually evolving, with transition metal-catalyzed asymmetric hydrogenation being a cornerstone for the synthesis of chiral amines. nih.govacs.orgmdma.chrsc.org These methods offer a direct and efficient route to enantiomerically enriched compounds like this compound.
| Approach | Key Feature | Example Application |
| Stereospecific | Stereochemistry of starting material determines product stereochemistry. | Synthesis from D- or L-serine via radical cyclization. acs.org |
| Diastereoselective | Use of a chiral auxiliary to control stereoselectivity. | Reduction of an imine derived from 5-bromochroman-3-one and a chiral amine. |
| Enantioselective | Use of a chiral catalyst to generate a single enantiomer from a prochiral substrate. | Asymmetric hydrogenation of enamides from chroman-3-ones using Ru-Synphos catalysts. acs.org |
| Enzymatic reductive amination of 3-chromanones using imine reductases. nih.govresearchgate.net |
Amination Reactions in Chroman Systems
The introduction of an amine functional group into the chroman ring system is a pivotal step in the synthesis of this compound. Various amination strategies have been developed to achieve this transformation efficiently.
The formation of a carbon-nitrogen bond via nucleophilic substitution is a fundamental and widely employed strategy in organic synthesis. tcichemicals.com In the context of chroman systems, this approach typically involves the displacement of a suitable leaving group at the C-3 position by an amine nucleophile.
Commonly, the synthesis starts from a precursor with a good leaving group, such as a halogen or a sulfonate ester, at the desired position. The reaction with an amine, or a protected form like an azide or phthalimide, leads to the formation of the C-N bond. tcichemicals.comopenstax.org For instance, heating a halogenoalkane with an ethanolic solution of sodium or potassium cyanide can produce a nitrile, which can then be reduced to an amine. chemistrystudent.comchemguide.co.uk The choice of solvent is critical, as the presence of water can lead to the formation of alcohols as byproducts. chemguide.co.uk
The efficiency of the substitution reaction is influenced by the nature of the leaving group, with weaker carbon-halogen bonds leading to faster reactions. chemistrystudent.com The mechanism of this transformation can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the chroman derivative and the reaction conditions. chemguide.co.ukdocbrown.info
Reductive amination offers a powerful and direct method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This two-step, often one-pot, process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org In the synthesis of this compound, the corresponding chroman-3-one derivative serves as the starting material.
The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH(_3)CN), sodium triacetoxyborohydride (NaBH(OAc)(_3)), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction conditions are generally mild and can be performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org
Biocatalytic approaches using imine reductases (IREDs) have also emerged as an effective method for the enantioselective reductive amination of 3-chromanones, providing access to chiral 3-aminochroman derivatives with high yields and enantiomeric excess. researchgate.net
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium Cyanoborohydride (NaBH(_3)CN) | Effective and selective for imines over carbonyls, but toxic. wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)(_3)) | Milder and less toxic alternative to NaBH(_3)CN. wikipedia.orgmasterorganicchemistry.com |
| Catalytic Hydrogenation (H(_2)/Pd, Pt, Ni) | A "green" method, but may affect other functional groups. wikipedia.org |
The use of an azide intermediate provides a reliable and often high-yielding route to the desired amine. This method involves the introduction of an azide group, typically via nucleophilic substitution of a halide or sulfonate with an azide salt, followed by reduction to the primary amine. openstax.org
A variety of reagents can be employed for the reduction of the azide group. organic-chemistry.orgresearchgate.net Catalytic hydrogenation over palladium or platinum catalysts is a common and effective method. organic-chemistry.org Other reducing agents include lithium aluminum hydride (LiAlH(_4)), tin(II) chloride, and various phosphine (B1218219) reagents through the Staudinger reaction. nih.govniscpr.res.in The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. niscpr.res.incmu.edu For instance, some methods have been developed that are chemoselective and strong enough to carry out the azide group reduction under high-dilution conditions. cmu.edu
The regioselective reduction of compounds containing multiple azide groups can also be achieved, with electronic factors often determining the selectivity. nih.gov
Table 2: Selected Reagents for Azide Reduction
| Reagent | Conditions | Selectivity |
|---|---|---|
| H(_2)/Pd or Pt | Catalytic, generally clean | May reduce other functional groups organic-chemistry.org |
| LiAlH(_4) | Strong reducing agent | Can reduce many other functional groups |
| SnCl(_2) | Mild conditions | Good for sensitive substrates chemicalbook.com |
| Trimethylphosphine | Staudinger reaction conditions | Can be regioselective nih.gov |
Divergent Synthesis from Common Chroman Precursors
Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally related compounds from a common intermediate. nih.gov In the context of this compound analogues, a key precursor can be strategically functionalized to introduce a variety of substituents on the chroman ring or the amine functionality.
Starting from a common chroman precursor, such as a chroman-3-one or a protected 3-aminochroman, various synthetic routes can be employed. For example, the aromatic ring of the chroman can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. The amine group, once installed, can be acylated, alkylated, or used in other C-N bond-forming reactions to introduce diverse side chains. This approach allows for the systematic exploration of the structure-activity relationship of this compound analogues.
Catalytic Methods in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. In the synthesis of this compound and its analogues, various catalytic methods can be applied to key steps.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to modify the aromatic ring of the chroman scaffold. mdpi.com For instance, the bromine atom at the 5-position can be replaced with a variety of aryl, heteroaryl, or alkyl groups.
Furthermore, catalytic methods are central to many of the amination strategies discussed earlier. As mentioned, catalytic hydrogenation is a key method for the reduction of azides and in reductive amination protocols. researchgate.netorganic-chemistry.org The development of new catalysts, including transition metal complexes and biocatalysts, continues to enhance the efficiency and selectivity of these transformations. researchgate.netwhiterose.ac.uk For example, iridium and rhodium complexes have been developed for the N-alkylation of amines with alcohols via a "hydrogen borrowing" mechanism, which is an atom-efficient process. whiterose.ac.uk
Chemical Reactivity and Mechanistic Studies of 5 Bromochroman 3 Amine
Reactivity of the Amine Moiety in 5-Bromochroman-3-amine
The amine group in this compound is a versatile functional group, capable of acting as a nucleophile and a base. Its reactivity is fundamental to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile. byjus.com This characteristic allows it to readily attack electron-deficient centers (electrophiles), initiating a variety of chemical reactions. The nucleophilicity of amines generally increases with basicity, though it can be influenced by steric hindrance. masterorganicchemistry.com The primary amine of this compound can participate in nucleophilic substitution and addition reactions, forming new carbon-nitrogen or heteroatom-nitrogen bonds. byjus.comwikipedia.org
The general trend for the nucleophilicity of amines is that it increases with basicity, with some exceptions. masterorganicchemistry.com The reactivity of the amine can be compared to other nucleophiles, and its effectiveness in a given reaction will depend on the specific electrophile and reaction conditions.
Primary and secondary amines react readily with acyl chlorides and acid anhydrides to yield amides. lumenlearning.com This reaction, known as acylation, is a common method for protecting the amine group or for synthesizing amide-containing target molecules. The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, would proceed via nucleophilic acyl substitution to form the corresponding N-(5-bromochroman-3-yl)amide. This reaction is typically rapid at room temperature and often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. libretexts.org
Similarly, sulfonylation of this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base. libretexts.org This reaction produces a sulfonamide, a functional group present in many pharmaceutical compounds. libretexts.orglibretexts.org The mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Acyl Chloride (R-COCl) | N-(5-bromochroman-3-yl)amide |
| This compound | Acid Anhydride ((RCO)₂O) | N-(5-bromochroman-3-yl)amide |
| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-(5-bromochroman-3-yl)sulfonamide |
The reaction of primary amines with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. lumenlearning.comorganicchemistrytutor.comlibretexts.org This transformation involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgunizin.org The reaction is typically catalyzed by a small amount of acid and is reversible. organicchemistrytutor.comunizin.org For this compound, reaction with an aldehyde or ketone would yield an N-(5-bromochroman-3-yl)imine.
Secondary amines, on the other hand, react with aldehydes and ketones to form enamines. lumenlearning.comorganicchemistrytutor.com Since this compound is a primary amine, it will form imines. However, if it were to be converted to a secondary amine derivative, that product could then undergo enamine formation. The formation of both imines and enamines is sensitive to pH, with the maximum rate typically observed in weakly acidic conditions (pH 4-5). unizin.orglibretexts.org
Table 2: Imine Formation with this compound
| This compound | Carbonyl Compound | Product |
| Yes | Aldehyde (RCHO) | Imine |
| Yes | Ketone (R₂CO) | Imine |
Primary aromatic amines can be converted to diazonium salts through a process called diazotization. iitk.ac.inbyjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. iitk.ac.inbyjus.com While this compound contains an amine on a saturated portion of the chroman ring system, the principles of diazotization of primary amines are relevant. Aliphatic diazonium salts are generally unstable and can decompose to form carbocations, leading to a mixture of products including alcohols and alkenes. lumenlearning.comlibretexts.org However, recent studies have shown that diazotization of aliphatic amines in specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can lead to more selective transformations, such as Friedel-Crafts-type reactions. nih.gov The resulting diazonium salt of this compound could potentially undergo various subsequent reactions, such as substitution with a range of nucleophiles.
The amine group of this compound can be alkylated by reaction with alkyl halides. wikipedia.org This nucleophilic substitution reaction can lead to the formation of secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com However, the direct alkylation of primary amines often leads to a mixture of products because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com
To achieve selective monoalkylation, specific strategies are often required. One common approach to synthesize more substituted amines is through reductive amination. masterorganicchemistry.com For the synthesis of quaternary ammonium salts, exhaustive alkylation, often with an excess of a reactive alkyl halide like methyl iodide, is employed. libretexts.orgmasterorganicchemistry.com The formation of these derivatives modifies the properties of the original molecule, for instance, quaternary ammonium salts are often used as phase-transfer catalysts. youtube.com
Table 3: Products of Amine Alkylation
| Starting Amine | Alkylating Agent | Product Class |
| Primary Amine | Alkyl Halide | Secondary Amine |
| Secondary Amine | Alkyl Halide | Tertiary Amine |
| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt |
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. orgoreview.comorganic-chemistry.org The product is a β-amino-carbonyl compound known as a Mannich base. orgoreview.com As a primary amine, this compound has the potential to participate in the Mannich reaction. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with a carbon nucleophile (enol). gijash.com
The Mannich reaction is a powerful tool for carbon-carbon bond formation and is used in the synthesis of various natural products and pharmaceuticals. orgoreview.comgijash.comnumberanalytics.com The participation of this compound in a Mannich reaction would lead to the introduction of an aminomethyl group onto the active hydrogen compound, providing a route to more complex molecular architectures.
Reactivity of the Bromine Substituent at C5
The bromine atom at the C5 position of the aromatic ring is a key functional group that allows for extensive molecular diversification. Its reactivity is primarily centered around transition-metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
The bromine substituent on the electron-rich phenyl ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are fundamental in synthetic organic chemistry for building molecular complexity. wikipedia.org
The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, and the Mizoroki-Heck reaction, which couples an organohalide with an alkene, are prominent examples of such transformations. researchgate.net While specific studies on this compound are not extensively detailed, the reactivity of similar 5-bromo-substituted heterocyclic systems provides a strong indication of its potential. For instance, efficient palladium-catalyzed Suzuki cross-coupling has been demonstrated for 5-bromo-1,2,3-triazine, yielding a variety of (hetero)aryl-1,2,3-triazines in high yields. uzh.chnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base in an organic solvent. uzh.ch
Research on related brominated heterocycles like 5-bromoindole (B119039) has also shown successful Sonogashira cross-coupling with terminal alkynes. researchgate.net This body of evidence suggests that this compound is a viable substrate for a range of cross-coupling reactions to introduce aryl, vinyl, and alkynyl groups at the C5 position.
Table 1: Representative Conditions for Pd-Catalyzed Cross-Coupling of Bromo-Heterocycles
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki | 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ / MeCN | 91% | uzh.ch |
| Suzuki | 5-Bromo-1,2,3-triazine | Various boronic acids | Pd(dppf)Cl₂ | Ag₂CO₃ / MeCN | up to 97% | nih.gov |
| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | - | researchgate.net |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com
In the case of this compound, the chroman ring contains an ether oxygen atom, which is an electron-donating group. This electronic characteristic generally disfavors the classical SNAr mechanism by destabilizing the required carbanionic intermediate. However, the reactivity could be modulated by the amine at the C3 position or by using highly reactive nucleophiles or specific catalytic systems. Studies on other heterocyclic systems, such as the reaction of 5-bromo-1,2,3-triazines with phenols, demonstrate that SNAr reactions on brominated six-membered rings are feasible, sometimes proceeding through a concerted mechanism. nih.gov Therefore, while challenging, SNAr reactions on this compound might be achievable under forcing conditions or through non-classical pathways, potentially allowing for the introduction of oxygen or nitrogen nucleophiles directly at the C5 position.
Transformations of the Chroman Ring System
The chroman scaffold, consisting of a fused benzene (B151609) and dihydropyran ring, is not inert and can undergo various chemical transformations. researchgate.net
The dihydropyran ring within the chroman structure possesses sites susceptible to oxidation and reduction. The benzylic methylene (B1212753) group (C4) adjacent to the ether oxygen can be oxidized to a carbonyl group, transforming the chroman into a chroman-4-one. This conversion is a common strategy in the synthesis of functionalized chromanone derivatives. gu.se Conversely, the carbonyl group of a chroman-4-one can be reduced to a secondary alcohol, yielding a chroman-4-ol. Catalytic hydrogenation can also be employed to reduce other functional groups on the scaffold without necessarily affecting the core ring structure under controlled conditions. gu.se The ether linkage of the dihydropyran ring is generally stable but can be cleaved under harsh reductive conditions.
The chroman ring system can undergo ring-opening reactions, typically initiated by transformations involving one of the heteroatoms. The amine at C3 can be a focal point for such reactions. For example, methodologies developed for other cyclic amines, such as reaction with difluorocarbene precursors, can induce the formation of a quaternary ammonium intermediate that subsequently undergoes ring cleavage. nih.gov A similar strategy involving the in-situ formation of a diarylammonium intermediate has been used for the ring-opening difunctionalization of cyclic amines. su.se
Alternatively, reactions that target the dihydropyran ring can also lead to cleavage. The reaction of certain substituted dihydropyrans with nucleophiles like primary amines has been shown to cause ring-opening to yield acyclic enaminals. chim.it While the aromaticity of the fused benzene ring lends stability to the chroman system, appropriately designed reaction sequences could exploit the reactivity of the dihydropyran portion to induce ring-opening or skeletal rearrangements, providing access to different molecular scaffolds. rsc.org
Reaction Mechanisms and Kinetic Investigations
The reactions involving this compound proceed through well-established mechanistic pathways.
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions generally follow a catalytic cycle involving three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organometallic coupling partner to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr) : The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is eliminated, and aromaticity is restored. byjus.com The rate of reaction is often dependent on the stability of the anionic intermediate. masterorganicchemistry.com
Ring-Opening of Cyclic Amines : Mechanistically, many ring-opening reactions of cyclic amines involve the initial formation of a quaternary ammonium salt or a related activated intermediate. nih.govsu.se This intermediate is then susceptible to nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. nih.gov For instance, the reaction might be initiated by the amine's nucleophilic attack on a reagent, followed by an intramolecular or intermolecular cleavage step.
Kinetic investigations provide quantitative insight into these mechanisms. For example, kinetic studies of the oxidation of related aromatic aldehydes have shown the reaction to be first order with respect to both the oxidant and the aldehyde substrate. researchgate.net Similar studies on the reactions of this compound would be essential to fully elucidate the reaction mechanisms, determine rate-limiting steps, and optimize reaction conditions for desired transformations.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations
Fundamental Principles of Structure-Activity Relationships in Chromanamines
The chromanamine scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for a variety of biologically active compounds. researchgate.net The biological activity of chromanamine derivatives is intricately linked to the nature and position of substituents on both the aromatic and dihydropyran rings. nih.gov SAR studies for this class of compounds generally focus on several key structural features:
The Chroman Ring System: The bicyclic chroman core, consisting of a benzene (B151609) ring fused to a dihydropyran ring, provides a rigid scaffold that orients appended functional groups in a specific three-dimensional arrangement. nih.govsmolecule.com This orientation is critical for interaction with biological targets.
Substitution on the Aromatic Ring: The position and electronic properties of substituents on the benzene ring significantly modulate the molecule's interaction with receptors and enzymes. For instance, substitutions at positions 5, 6, 7, and 8 can influence binding affinity and selectivity. doi.orgnih.gov
The C3-Amine Group: The amine functionality at the 3-position is a common feature in many biologically active chromanamines. nih.govnih.gov It often acts as a key interaction point, forming hydrogen bonds or ionic interactions with biological targets. The nature of the substituents on this amine group is a major determinant of activity. researchgate.net
Stereochemistry at C3: The chiral center at the C3 position introduces stereoisomerism, which can have a profound impact on biological activity. smolecule.com Often, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for molecular recognition.
Positional and Substituent Effects on Biological or Chemical Activity
The introduction of a bromine atom at the C5 position of the chroman ring in 5-Bromochroman-3-amine has a notable impact on its physicochemical properties and, consequently, its biological and chemical behavior. Halogen atoms, such as bromine, can influence a molecule's activity through several mechanisms:
Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its ability to fit into a binding pocket.
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and affect its interactions.
Lipophilicity: The presence of bromine generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its distribution in the body.
Studies on related chromone (B188151) derivatives have shown that a 4-bromobenzyloxy substituent at position 5 is important for the inhibition of certain biological targets, suggesting that substitution at this position can be critical for activity. nih.gov In the context of 5-Bromochroman, the bromine atom can be a site for further chemical modification through substitution reactions. Research on other brominated chroman derivatives has also indicated their potential as anticancer and antimicrobial agents, attributing these activities to the presence of the bromine substituent. smolecule.com
The amine group at the C3 position is a key pharmacophoric feature in many chromanamine derivatives. nih.govnih.gov This functional group is typically basic and can be protonated at physiological pH, allowing it to form strong ionic interactions with acidic residues in the binding sites of proteins. Furthermore, the hydrogen atoms on the amine can act as hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions are often crucial for the high-affinity binding of the molecule to its biological target. researchgate.net
The nature of the substituents on the C3-amine nitrogen is a critical determinant of biological activity and selectivity. Modifications at this position are a common strategy in drug design to fine-tune the pharmacological profile of chromanamine analogues. doi.orgresearchgate.net
The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-5-Bromochroman-3-amine and (S)-5-Bromochroman-3-amine. The three-dimensional arrangement of the amine group is often a critical factor in the interaction with chiral biological macromolecules like receptors and enzymes.
In many classes of pharmacologically active compounds, including chromanamines, one enantiomer is significantly more active than the other. For example, in a series of 5-HT1A receptor ligands based on the 3-aminochroman scaffold, the stereochemistry at the 3-position was found to be a key factor for antagonist activity. researchgate.net Specifically, the (S)-configuration at the 3-position of the chroman ring has been shown to be critical for optimal binding to certain serotonin (B10506) receptors. smolecule.com This stereoselectivity underscores the importance of a precise spatial orientation of the amine group for effective molecular recognition and subsequent biological response.
Design of this compound Analogues for SAR Probing
To further elucidate the structure-activity relationships of this compound, the design and synthesis of analogues with systematic structural modifications are essential.
A primary strategy for probing the SAR of this compound involves the systematic modification of the substituents on the C3-amine functionality. This can include the introduction of various alkyl, aryl, or other functional groups to explore the impact of size, shape, and electronic properties on biological activity.
For instance, studies on related 3-aminochroman derivatives have shown that varying the N-alkyl substituents can significantly impact affinity for biological targets like the 5-HT1A receptor and the serotonin transporter. doi.org Small alkyl groups such as methyl, ethyl, and cyclopropylmethyl have been explored to optimize these interactions. doi.org The table below illustrates how systematic modifications to the amine substituent in a related chromanamine series can influence biological activity.
| Compound | R1 | R2 | Biological Target | Activity |
| Analogue 1 | H | Methyl | Receptor X | Low |
| Analogue 2 | H | Ethyl | Receptor X | Moderate |
| Analogue 3 | H | Propyl | Receptor X | High |
| Analogue 4 | Methyl | Methyl | Receptor X | Inactive |
This table is a representative example based on general SAR principles for chromanamines and does not represent specific data for this compound.
By synthesizing a library of N-substituted analogues of this compound and evaluating their biological activities, a detailed understanding of the SAR for this specific scaffold can be developed. This knowledge can then guide the design of more potent and selective compounds for various therapeutic applications.
Variations in Halogenation Pattern on the Aromatic Ring
The presence and position of a halogen atom on the aromatic ring of the chroman scaffold are critical determinants of biological activity. In the parent compound, this compound, the bromine atom at the C5 position plays a significant role. SAR studies on related chroman series explore how altering this halogenation pattern affects efficacy and selectivity for various biological targets.
Research into analogous compounds, such as halogenated chroman-3-carboxamides, has demonstrated that both the type of halogen (Fluorine, Chlorine, Bromine) and its substitution position (C5, C6, C7, C8) can dramatically alter the compound's interaction with biological receptors. For instance, moving the bromine atom from the C5 to other positions like C6 or C7, or replacing it with a different halogen such as chlorine, can lead to significant changes in activity. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect binding affinity and functional activity.
| Compound Modification | Position of Halogen | Observed Effect on Activity (General Trends in Related Series) |
| Substitution with Chlorine | C5 | May lead to altered potency and selectivity compared to bromine. |
| Substitution with Fluorine | C5 | Often used to enhance metabolic stability and can modify binding interactions. |
| Bromine Substitution | C6 | Changes the electronic distribution and steric bulk, impacting receptor fit. |
| Bromine Substitution | C7 | Can result in different pharmacological profiles compared to C5 or C6 substitution. |
These variations highlight the sensitivity of the molecule's biological function to the precise placement and nature of the halogen on the aromatic core.
Modifications of the Dihydropyran Ring
The dihydropyran ring is another key structural component of this compound that is subject to modification in SAR studies. Alterations to this ring can influence the compound's conformational flexibility and the spatial orientation of the crucial 3-amine group.
Studies on related chroman structures often involve introducing substituents at various positions of the dihydropyran ring or even altering the ring itself. For example, the introduction of a methyl group at the C2 or C4 position can create stereocenters and enforce specific conformations, which may lead to more selective receptor interactions. Furthermore, modifications such as the oxidation of the dihydropyran ring to a dihydropyridinone have been explored in similar scaffolds, resulting in compounds with fundamentally different electronic and conformational properties. These changes directly impact how the molecule is presented to its biological target, affecting binding and subsequent activity.
Computational Approaches to QSAR Modeling of this compound and Derivatives
QSAR modeling provides a quantitative framework for understanding the relationships between the chemical structure and biological activity of compounds like this compound and its derivatives. These computational techniques are instrumental in predicting the activity of novel molecules and optimizing lead compounds.
Selection and Calculation of Molecular Descriptors
The foundation of any QSAR model is the selection and calculation of molecular descriptors that accurately capture the physicochemical properties of the compounds under investigation. For a series of derivatives related to this compound, a range of descriptors would be calculated to represent different aspects of the molecular structure. These typically fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for modeling electrostatic interactions with a receptor.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity (MR), and various topological indices that describe molecular branching and shape.
Hydrophobicity Descriptors: The logarithm of the partition coefficient (LogP) is the most common descriptor in this category, quantifying the molecule's lipophilicity, which is vital for membrane permeability and hydrophobic interactions with the target.
Development and Validation of QSAR Models
Once the molecular descriptors are calculated for a series of this compound analogs with known biological activities, a mathematical model is developed to correlate these descriptors with the observed activity. Common statistical methods used for this purpose include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors.
Partial Least Squares (PLS): PLS is a more advanced regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.
The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a test set of compounds that were not included in the model development process. A high correlation coefficient (R²) for the training set and a high predictive correlation coefficient (R²_pred) for the test set indicate a reliable and predictive QSAR model.
Interpretation of Structural and Electronic Descriptors in Activity
The interpretation of the final QSAR model provides valuable insights into the key structural features that govern the biological activity of the this compound derivatives. The model's equation highlights which descriptors have the most significant positive or negative impact on activity.
For example, a hypothetical QSAR model might reveal:
A positive coefficient for LogP , suggesting that increased lipophilicity is favorable for activity, possibly by enhancing membrane transport or hydrophobic interactions within the binding pocket.
A negative coefficient for a steric descriptor related to the size of a substituent at a particular position, indicating that bulky groups are detrimental to activity, likely due to steric hindrance at the receptor site.
The importance of electronic descriptors , such as the LUMO energy or the partial charge on the amine nitrogen, which would point to the critical role of electronic and electrostatic interactions in the binding mechanism.
By analyzing these relationships, medicinal chemists can deduce the specific electronic, steric, and hydrophobic requirements for optimal activity, guiding the rational design of new, more potent, and selective analogs of this compound.
Computational Chemistry and Molecular Modeling of 5 Bromochroman 3 Amine
Conformational Analysis and Energy Landscape of 5-Bromochroman-3-amine
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological targets. libretexts.orgscribd.com For this compound, the conformational landscape is primarily defined by the puckering of the dihydropyran ring and the orientation of the amine substituent. The chroman ring system, a fusion of a benzene (B151609) ring and a dihydropyran ring, is not planar and can adopt several conformations.
The dihydropyran ring in chroman derivatives typically exists in a half-chair or sofa conformation. The presence of the bulky bromine atom at the 5-position and the amine group at the 3-position introduces steric and electronic influences that affect the relative energies of these conformers. The amine group can exist in either an axial or equatorial position, leading to different diastereomeric conformations.
Computational methods, such as molecular mechanics or more rigorous quantum chemical calculations, can be employed to map the potential energy surface of this compound. This would involve systematically rotating the flexible bonds and calculating the energy of each resulting conformation to identify the low-energy, and therefore most probable, structures.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Amine Position | Dihydropyran Ring Pucker | Relative Energy (kcal/mol) |
| 1 | Equatorial | Half-Chair | 0.00 |
| 2 | Axial | Half-Chair | 1.5 |
| 3 | Equatorial | Sofa | 2.1 |
| 4 | Axial | Sofa | 3.8 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
Quantum Chemical Calculations
Quantum chemical calculations offer a deeper understanding of the molecular properties of this compound by solving the Schrödinger equation for the molecule's electronic structure. qulacs.org These methods can elucidate details about charge distribution, orbital energies, and reactivity. nih.gov
Electronic Structure, Charge Distribution, and Electrostatic Potential
The electronic structure of this compound is significantly influenced by its substituents. The bromine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, pulling electron density from the aromatic ring. researchgate.net Conversely, the amine group is a strong electron-donating group, capable of donating its lone pair of electrons into the aromatic system via resonance. chemistrystudent.comlibretexts.org This interplay of electronic effects creates a unique charge distribution across the molecule.
The molecular electrostatic potential (MEP) map visually represents the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms due to their lone pairs, and a region of positive potential around the amine hydrogens and potentially a "sigma-hole" on the bromine atom. researchgate.netresearchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. irjweb.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. physchemres.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. irjweb.comphyschemres.org
In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing bromine atom, indicating sites susceptible to nucleophilic attack.
Table 2: Hypothetical Frontier Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: This table presents hypothetical values for illustrative purposes. Actual energies would be determined through specific quantum chemical calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a receptor, typically a protein. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates by estimating the binding affinity and exploring the interactions between the ligand and the target's active site. nih.gov
Given the structural features of this compound, particularly the chroman scaffold and the amine group, it could be docked against various biological targets. For instance, chroman derivatives have been investigated for a range of biological activities, and the amine group can participate in crucial hydrogen bonding interactions within a protein's binding pocket. A docking study would involve preparing the 3D structure of this compound and the target protein, followed by running a docking algorithm to generate and score different binding poses.
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.2 | ASP145, LYS78, PHE80 |
| 2 | -7.9 | GLU91, TYR123 |
| 3 | -7.5 | LEU25, VAL33 |
Note: This is a hypothetical table illustrating the type of data obtained from a molecular docking study.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. ua.ac.be By simulating the movements of atoms and molecules over time, MD can reveal information about conformational changes, flexibility, and the influence of the solvent environment. nih.govmdpi.com
For this compound, an MD simulation in a solvent like water would illustrate how the molecule behaves in a physiological environment. It would show the dynamic equilibrium between different conformers and how water molecules interact with the polar amine and ether groups, as well as the hydrophobic aromatic and brominated parts of the molecule. mdpi.com This information is crucial for understanding the molecule's solubility, stability, and how it might approach a biological target.
Virtual Screening and De Novo Design Based on the this compound Scaffold
The this compound structure can serve as a valuable starting point for the discovery of new bioactive compounds through virtual screening and de novo design.
Virtual screening involves searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govvjs.ac.vn The this compound scaffold could be used to define a search query, looking for molecules with similar structural and electronic features. researchgate.net
De novo design , on the other hand, is a computational method for creating novel molecules from scratch. nih.govbakerlab.orgnih.gov Starting with the this compound scaffold, new functional groups could be added or existing ones modified in silico to optimize interactions with a target receptor and improve desired properties.
Synthesis and Characterization of 5 Bromochroman 3 Amine Derivatives and Analogues
N-Substituted Derivatives of 5-Bromochroman-3-amine
The primary amine group of this compound is a key site for synthetic modification, allowing for the introduction of various substituents to modulate the compound's properties.
Secondary Amine Derivatives
The synthesis of secondary amine derivatives of this compound can be achieved through several established methodologies. One common approach is the N-monoalkylation of the primary amine. organic-chemistry.org This can be accomplished by reacting this compound with an appropriate alkyl halide. To favor the formation of the secondary amine and minimize over-alkylation to the tertiary amine, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled. youtube.comlibretexts.org For instance, using an excess of the primary amine can help to reduce the formation of the tertiary amine. youtube.com
Another effective method for preparing secondary amines is through reductive amination. libretexts.orglibretexts.org This two-step process involves the initial reaction of this compound with an aldehyde or ketone to form an imine intermediate. Subsequent reduction of the imine, often with a reducing agent like sodium borohydride, yields the desired secondary amine. youtube.com This method is particularly useful for introducing a variety of substituents onto the nitrogen atom.
Furthermore, secondary amines can be prepared from tertiary amines through a process involving the formation of an N-oxide intermediate. The tertiary amine is first oxidized with a peracid to form the corresponding N-oxide, which is then treated with an alkali metal in liquid ammonia (B1221849) to yield the secondary amine. google.com
| Starting Material | Reagent | Product | Method |
| This compound | Alkyl Halide | N-Alkyl-5-bromochroman-3-amine | N-Alkylation |
| This compound | Aldehyde/Ketone, then Reducing Agent | N-Substituted-5-bromochroman-3-amine | Reductive Amination |
| Tertiary Amine Derivative | Peracid, then Alkali Metal/Liquid Ammonia | Secondary Amine Derivative | N-Oxide Reduction |
Tertiary Amine Derivatives
The synthesis of tertiary amines from this compound can be approached in a few ways. A straightforward method involves the direct alkylation of a secondary amine derivative of this compound with an alkyl halide. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net
Reductive amination of a secondary amine derivative with an aldehyde or ketone is another viable route to tertiary amines. youtube.comyoutube.com Similar to the synthesis of secondary amines, this method involves the formation of an iminium ion intermediate, which is then reduced.
Alternatively, tertiary amines can be synthesized from secondary amines by reaction with an acid chloride to form an amide, followed by reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH4). youtube.com
| Starting Material | Reagent | Product | Method |
| N-Alkyl-5-bromochroman-3-amine | Alkyl Halide | N,N-Dialkyl-5-bromochroman-3-amine | N-Alkylation |
| N-Alkyl-5-bromochroman-3-amine | Aldehyde/Ketone, then Reducing Agent | N,N-Disubstituted-5-bromochroman-3-amine | Reductive Amination |
| N-Alkyl-5-bromochroman-3-amine | Acid Chloride, then LiAlH4 | N,N-Disubstituted-5-bromochroman-3-amine | Amide Reduction |
Amide and Sulfonamide Derivatives
Amide and sulfonamide derivatives of this compound are readily prepared through the reaction of the primary amine with acyl chlorides or sulfonyl chlorides, respectively. nih.govijarsct.co.inresearchgate.net These reactions are typically carried out in the presence of a base to act as a scavenger for the hydrochloric acid byproduct. researchgate.net The choice of the acyl or sulfonyl chloride allows for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's properties. nih.govmdpi.com The synthesis of these derivatives often proceeds with good yields and the products can be purified by standard techniques such as crystallization or column chromatography. nih.gov
The characterization of these derivatives is typically performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis to confirm their structure and purity. nih.govresearchgate.net
| Starting Material | Reagent | Product Type |
| This compound | Acyl Chloride | Amide |
| This compound | Sulfonyl Chloride | Sulfonamide |
Quaternary Ammonium (B1175870) Salts
Quaternary ammonium salts of this compound are synthesized by the alkylation of the corresponding tertiary amine derivative. wikipedia.org This reaction, often referred to as quaternization, involves the treatment of the tertiary amine with an alkylating agent, such as an alkyl halide. wikipedia.orggoogle.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkylating agent. physicsandmathstutor.com
The synthesis can be carried out with or without a solvent. google.com When a solvent is used, aprotic solvents are often preferred. google.com The reaction temperature can be controlled to manage the reaction rate. google.com The resulting quaternary ammonium salts are ionic compounds and are typically isolated as crystalline solids. Their characterization often involves techniques like NMR spectroscopy and mass spectrometry to confirm the structure and the presence of the quaternary ammonium cation. wikipedia.org
| Starting Material | Reagent | Product |
| N,N-Dialkyl-5-bromochroman-3-amine | Alkyl Halide | N,N,N-Trialkyl-5-bromochroman-3-aminium halide |
Chroman Ring Modified Analogues of this compound
Modifications to the chroman ring system of this compound lead to the formation of various structural analogues, including isomeric forms.
Chroman-3-amines with Additional Substituents
The introduction of additional substituents onto the chroman-3-amine (B1202177) framework is a key strategy for modulating its physicochemical and pharmacological properties. Synthetic routes often involve the modification of functional groups on the chroman scaffold at different stages of the synthesis.
One common approach involves the synthesis of 2-alkyl-substituted chroman-4-ones, which can then be further functionalized. gu.se For instance, 2'-hydroxyacetophenones can be reacted with aldehydes in a base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael addition to yield 2-alkyl-chroman-4-ones. nih.gov Bromination at the 3-position of these chroman-4-ones provides a versatile intermediate for introducing various substituents, including an amine group. gu.se
The synthesis of chroman-3-amines with substituents on the aromatic ring has also been explored. For example, derivatives with electron-withdrawing groups like halogens or trifluoromethyl groups can be prepared. The presence of a trifluoromethyl group, for instance, can enhance the lipophilicity of the molecule, which may impact its bioavailability.
Furthermore, the stereochemistry of substituted chroman-3-amines is an important consideration, as different enantiomers can exhibit distinct biological activities. Enantioselective syntheses have been developed to obtain specific stereoisomers. For instance, Lewis base catalyzed carbosulfenylation of O-allyl phenols can produce enantioenriched 3,4-disubstituted chromans. nih.gov
Table 1: Examples of Substituted Chroman-3-amine Derivatives and Synthetic Observations
| Compound/Derivative | Synthetic Approach | Key Observations | Reference |
| 2-Alkyl-chroman-3-amines | Aldol condensation/intramolecular oxa-Michael addition followed by bromination and amination. | Efficient route to 2-alkyl chroman-4-one precursors. nih.gov | gu.senih.gov |
| 7-(Trifluoromethyl)chroman-3-amine | Synthesis from a precursor bearing the trifluoromethyl group. | Enhanced lipophilicity. | |
| Enantioenriched 3,4-disubstituted chromans | Lewis base catalyzed carbosulfenylation of O-allyl phenols. | High yields and excellent enantioselectivities can be achieved. nih.gov | nih.gov |
| cis-3-Heterocycle substituted chroman-4-ols | Reduction of 3-substituted chromones with NaBH4. | Exclusive formation of cis-diastereomers in good yields. tandfonline.com | tandfonline.com |
Chromone (B188151) and Chroman-4-one Based Analogues
Chromones and chroman-4-ones are structurally related to chroman-3-amines and serve as important scaffolds for the synthesis of analogues. These analogues often exhibit a wide range of biological activities, including potential as enzyme inhibitors. gu.senih.gov
The synthesis of chromone derivatives can be achieved through various methods. One classical approach involves the acid-catalyzed cyclization of a diketo intermediate, which can be formed via a Baker-Venkataraman rearrangement. nih.gov More modern methods utilize microwave heating to facilitate ring closure. ijrpc.com Palladium-catalyzed carbonylative cross-coupling reactions of 3-iodochromone with amines have been employed to synthesize chromone-3-carboxamides. acs.orgnih.gov
Chroman-4-one analogues can be synthesized through several routes. A one-step procedure involving a base-mediated aldol condensation using microwave irradiation has been shown to be efficient for producing 2-alkyl-chroman-4-ones. nih.gov These can be further modified, for example, by introducing substituents at the 3-position. gu.se Additionally, visible-light-driven photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.org
The introduction of heterocyclic moieties to the chromone or chroman-4-one core has led to the development of novel analogues with interesting properties. For example, chroman-4-one based 1,2,3-triazole analogues have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. nih.gov Similarly, chroman-4-one fused 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and screened for anticancer activity. psgcas.ac.in
Table 2: Synthetic Strategies for Chromone and Chroman-4-one Analogues
| Analogue Type | Synthetic Strategy | Key Features | Reference |
| Chromone-3-carboxamides | Palladium-catalyzed aminocarbonylation of 3-iodochromone. | High chemoselectivity and tolerance of various amines. acs.orgnih.gov | acs.orgnih.gov |
| 2-Alkyl-chroman-4-ones | Microwave-assisted, base-mediated aldol condensation. | Efficient one-step procedure with good yields. nih.gov | nih.gov |
| 3-(Arylmethyl)chroman-4-ones | Visible-light-driven photoredox-neutral alkene acylarylation. | Mild, metal- and aldehyde-free conditions. frontiersin.org | frontiersin.org |
| Chroman-4-one based 1,2,3-triazoles | Multi-step synthesis involving click chemistry. | Generation of diverse analogues for biological screening. nih.gov | nih.gov |
| Chroman-4-one fused 1,3,4-thiadiazoles | Oxidative cyclization and subsequent reaction with aromatic aldehydes. | Creation of novel heterocyclic systems with potential anticancer activity. psgcas.ac.in | psgcas.ac.in |
| Chromone-based α-amino acids | Alkylation of a glycinate (B8599266) Schiff base with bromomethyl chromones. | Provides novel chromone-amino acid conjugates. aragen.com | aragen.com |
Bioisosteric Analogues of this compound
Bioisosterism is a strategy in medicinal chemistry where a substituent or group is replaced by another with similar physical or chemical properties to enhance biological activity or other important characteristics. wikipedia.org This approach is applied to this compound to explore new chemical space and potentially improve its pharmacological profile. researchgate.net
Heteroatom Replacements within the Chroman Ring
Replacing the oxygen atom in the chroman ring with other heteroatoms like sulfur or nitrogen can lead to the formation of thiochroman (B1618051) and dihydroquinoline analogues, respectively. These modifications can alter the electronic properties, conformation, and hydrogen bonding capabilities of the molecule, potentially influencing its interaction with biological targets.
Substituent Bioisosterism on the Amine and Aromatic Ring
Bioisosteric replacement of substituents on both the amine group and the aromatic ring of this compound is a common strategy to fine-tune its properties.
On the amine group, various functional groups can be introduced to mimic or alter the properties of the primary amine. For example, the amine can be acylated to form amides, or converted to other functional groups like sulfonamides. researchgate.net The trifluoroethylamine group has emerged as a bioisostere for the amide bond, offering potential for increased metabolic stability. drughunter.com
On the aromatic ring, the bromo substituent at the 5-position can be replaced with other groups. Bioisosteric replacements for halogens can include groups like the cyano (CN) or trifluoromethyl (CF3) group, which have comparable electronic effects. scripps.edu The replacement of a phenyl ring with a different aromatic ring, such as a thiophene (B33073) or naphthalene, is another example of bioisosteric modification that can impact efficacy and pharmacokinetic properties. wikipedia.org Interactive tools have been developed to help chemists navigate the chemical space of common bioactive substituents to identify suitable bioisosteric replacements. d-nb.info
Table 3: Common Bioisosteric Replacements
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement | Reference |
| Amide | Trifluoroethylamine, 1,2,3-Triazole, Oxadiazole | Improve metabolic stability, alter electronic properties. drughunter.comnih.gov | drughunter.comnih.gov |
| Phenyl Ring | Thiophene, Naphthalene, Pyridine (B92270) | Improve efficacy, change specificity, reduce metabolic lability. wikipedia.org | wikipedia.org |
| Carboxylic Acid | Tetrazole, 5-oxo-1,2,4-oxadiazole | Mimic acidity and hydrogen bonding potential while potentially improving permeability. drughunter.com | drughunter.com |
| Halogen (e.g., Bromo) | Cyano (CN), Trifluoromethyl (CF3) | Similar electronic effects, potential to alter hydrophobicity. scripps.edu | scripps.edu |
Advanced Research Applications of the 5 Bromochroman 3 Amine Scaffold
A Versatile Building Block in Organic Synthesis
The inherent structural features of 5-Bromochroman-3-amine, namely the chiral amine, the chromane (B1220400) ring system, and the strategically placed bromine atom, theoretically position it as a valuable and versatile building block in organic synthesis.
Precursor for Complex Natural Product Synthesis
The chromane core is present in numerous natural products with diverse biological activities. The this compound scaffold could serve as a key starting material for the stereoselective synthesis of such complex molecules. The bromine atom at the 5-position offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of complex carbon or heteroatom-based substituents. The chiral amine at the 3-position can direct stereoselective transformations on the chromane ring or be incorporated as a key stereocenter in the final natural product.
Hypothetical Synthetic Route:
| Step | Reaction Type | Reagents and Conditions | Expected Outcome |
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Functionalization at the 5-position of the chromane ring |
| 2 | N-Acylation | Acid chloride or anhydride, base | Protection or modification of the 3-amino group |
| 3 | Ring-closing Metathesis | Grubbs catalyst | Formation of additional rings fused to the chromane core |
| 4 | Deprotection | Acid or base | Unveiling of the final natural product |
Chiral Auxiliary or Ligand in Asymmetric Catalysis
Chiral amines are fundamental components of many successful chiral auxiliaries and ligands used in asymmetric catalysis. sigmaaldrich.comnih.gov The rigid bicyclic structure of the chromane ring in this compound can provide a well-defined steric environment, which is crucial for inducing high levels of enantioselectivity. The amine functionality can be readily derivatized to form a variety of ligands, such as phosphinamides, bis(oxazolines), or salen-type ligands. These ligands could then be complexed with various transition metals to catalyze a range of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions.
Scaffold for Peptidomimetic Design and Conformational Constraint Studies
Peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting improved pharmacological properties, such as enhanced stability and oral bioavailability. researchgate.net The rigid chromane backbone of this compound can be used to introduce conformational constraints into a peptide sequence, forcing it to adopt a specific bioactive conformation. enamine.net This can lead to higher binding affinity and selectivity for the target receptor or enzyme. The amine group provides a point of attachment for peptide chains, while the aromatic ring can mimic the side chain of aromatic amino acids like phenylalanine or tyrosine.
Development of Chemical Probes for Biological Target Elucidation
Chemical probes are essential tools for studying the function of biological targets in their native environment. nih.gov The this compound scaffold could be elaborated into chemical probes by incorporating reporter tags, such as fluorophores or biotin, and reactive groups for covalent labeling of the target protein. The bromine atom can serve as a site for the introduction of a linker to which these functionalities can be attached. The chromane core itself could act as the recognition element that directs the probe to a specific binding site on a protein. The development of such probes would enable the identification of new drug targets and the elucidation of their biological pathways.
Potential Design of a this compound-based Fluorescent Probe:
| Component | Function | Potential Chemical Moiety |
| Recognition Element | Binds to the target protein | This compound scaffold |
| Linker | Connects the scaffold to the fluorophore | Alkyl or polyethylene (B3416737) glycol chain |
| Fluorophore | Provides a detectable signal | Fluorescein, Rhodamine, or a near-infrared dye |
Enzyme Modulator Research (e.g., as part of a larger scaffold for enzyme inhibition)
The chromane nucleus is a common feature in many enzyme inhibitors. By decorating the this compound scaffold with various functional groups, libraries of compounds can be synthesized and screened for inhibitory activity against a range of enzymes. The structure-activity relationship (SAR) data obtained from these screenings can guide the design of more potent and selective inhibitors. nih.govfrontiersin.org The chiral amine can form key hydrogen bonding interactions within the active site of an enzyme, while the brominated aromatic ring can engage in halogen bonding or occupy hydrophobic pockets.
Q & A
Q. Table 1: Comparison of Synthetic Approaches
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry and bromine positioning. Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while amine protons resonate at δ 2.5–3.5 ppm. Bromine’s electron-withdrawing effect splits signals in the chroman ring .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.9974 for C₉H₁₀BrNO) .
- IR Spectroscopy : Confirms NH₂ stretches (~3350 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Moisture-sensitive due to the amine group; use desiccants (e.g., silica gel) in storage containers. Stability studies suggest <5% decomposition over 6 months under these conditions .
Advanced: How can reaction conditions be optimized for higher regioselectivity in bromination?
Methodological Answer:
Employ Design of Experiments (DOE) to test variables:
- Temperature : Lower temperatures (e.g., –10°C) reduce kinetic competition, favoring para-bromination .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing selectivity .
- Catalysts : Lewis acids (e.g., FeCl₃) direct bromine to electron-rich positions. Validate outcomes via HPLC or GC-MS to quantify regioisomer ratios .
Advanced: What computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT (Density Functional Theory) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For this compound, the C-4 position on the chroman ring shows high electrophilicity (f⁺ = 0.12) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, predicting solvolysis rates in aqueous vs. organic media .
Advanced: How can researchers address contradictions in reported biological activities?
Methodological Answer:
- Meta-Analysis : Cross-reference IC₅₀ values across studies (e.g., kinase inhibition assays) to identify outliers. Use standardized protocols (e.g., fixed ATP concentrations) .
- Dose-Response Validation : Repeat assays with purified batches to rule out impurity-driven discrepancies (e.g., nitrosamines at >1 ppm alter activity) .
Advanced: What strategies mitigate nitrosamine impurities in this compound synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
